1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H33N5 and its molecular weight is 439.607. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels, depending on its specific targets and mode of action .
Biological Activity
1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H33N5
- Molar Mass : 391.55 g/mol
- CAS Number : 442572-94-3
Biological Activity Overview
Research has shown that compounds related to pyrido[1,2-a]benzimidazoles exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrido[1,2-a]benzimidazoles have demonstrated potential as anticancer agents. They act by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antiviral Properties : Some derivatives have shown efficacy against viral infections, including Ebola virus, through mechanisms that inhibit viral entry into host cells.
- Antimicrobial Effects : The compound may possess antifungal and antibacterial properties, making it a candidate for further exploration in treating infectious diseases.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in disease pathways, altering their activity and leading to therapeutic effects.
Case Studies and Research Findings
- Anticancer Studies : A study indicated that pyrido[1,2-a]benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested for their ability to induce apoptosis in human breast cancer cells (EC50 values ranging from 0.5 to 5 µM) .
- Antiviral Activity : In vitro studies demonstrated that certain benzimidazole derivatives effectively inhibited the Ebola virus entry into cells. Compounds showed EC50 values as low as 0.64 µM with selectivity indices indicating favorable therapeutic windows .
- Antimicrobial Testing : Preliminary tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
Data Table of Biological Activities
Activity Type | Test Organism/Cell Line | EC50 Value (µM) | Selectivity Index |
---|---|---|---|
Anticancer | Human Breast Cancer Cells | 0.5 - 5 | N/A |
Antiviral | Ebola Virus | 0.64 | 20 |
Antimicrobial | Gram-positive Bacteria | Moderate Activity | N/A |
Properties
IUPAC Name |
1-[4-(diethylamino)anilino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5/c1-6-32(7-2)22-15-13-21(14-16-22)30-27-23(17-12-19(3)4)20(5)24(18-29)28-31-25-10-8-9-11-26(25)33(27)28/h8-11,13-16,19,30H,6-7,12,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPASWKKHVTXBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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